In-Depth Technical Guide to 2,3-Dichloro-5-(chloromethyl)pyridine
In-Depth Technical Guide to 2,3-Dichloro-5-(chloromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic properties of 2,3-dichloro-5-(chloromethyl)pyridine, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. This document outlines its chemical and physical characteristics, synthesis, and analytical methodologies.
Core Properties and Data
2,3-Dichloro-5-(chloromethyl)pyridine is a halogenated pyridine derivative with the chemical formula C₆H₄Cl₃N. Its structure features a pyridine ring substituted with two chlorine atoms at the 2 and 3 positions and a chloromethyl group at the 5 position.
Physical and Chemical Properties
While specific experimental data for 2,3-dichloro-5-(chloromethyl)pyridine is not extensively reported in publicly available literature, the following table summarizes its known and calculated properties. For context, data for the closely related precursor, 2-chloro-5-(chloromethyl)pyridine, and the downstream product, 2,3-dichloro-5-(trichloromethyl)pyridine, are also provided.
| Property | 2,3-Dichloro-5-(chloromethyl)pyridine | 2-Chloro-5-(chloromethyl)pyridine (for comparison) | 2,3-Dichloro-5-(trichloromethyl)pyridine (for comparison) |
| CAS Number | 54127-31-0 | 70258-18-3 | 69045-83-6 |
| Molecular Formula | C₆H₄Cl₃N | C₆H₅Cl₂N | C₆H₂Cl₅N |
| Molecular Weight | 196.46 g/mol | 162.02 g/mol | 265.35 g/mol |
| Appearance | Colorless to pale yellow liquid or solid | Solid | Liquid |
| Melting Point | Not Reported | 37-42 °C | Not Reported |
| Boiling Point | Not Reported | Not Reported | 278-279 °C |
| Density | Not Reported | Not Reported | ~1.636 g/mL |
| LogP | 3.12720 (Calculated) | Not Reported | 4.1 (Calculated) |
| Polar Surface Area (PSA) | 12.89 Ų (Calculated) | Not Reported | 12.89 Ų (Calculated) |
Synthesis and Experimental Protocols
The primary synthetic route to 2,3-dichloro-5-(chloromethyl)pyridine involves the chlorination of a suitable pyridine precursor. A key method is the chlorination of (5,6-dichloro-3-pyridinyl)methanol.
Synthesis of 2,3-Dichloro-5-(chloromethyl)pyridine from (5,6-Dichloro-3-pyridinyl)methanol
This synthesis is detailed in patent literature (EP1679308 A1) and involves the reaction of (5,6-dichloro-3-pyridinyl)methanol with a chlorinating agent.
Experimental Protocol:
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Reaction Setup: To a solution of (5,6-dichloro-3-pyridinyl)methanol (1 equivalent) in an appropriate inert solvent such as dichloromethane or chloroform, add a chlorinating agent. Thionyl chloride (SOCl₂) is a commonly used reagent for this type of transformation and is typically added dropwise at a controlled temperature, often starting at 0 °C.
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Reaction Conditions: After the addition of the chlorinating agent, the reaction mixture is typically stirred at room temperature or gently heated to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up: Upon completion, the reaction mixture is cooled, and the excess solvent and volatile reagents are removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a mild aqueous base (e.g., sodium bicarbonate solution) to neutralize any remaining acid, followed by a wash with brine.
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Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 2,3-dichloro-5-(chloromethyl)pyridine.
Analytical Methodology
Gas Chromatography (GC)
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) is suitable.
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Injector Temperature: 250 °C
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Oven Program: Start at a lower temperature (e.g., 100 °C), followed by a temperature ramp (e.g., 10-20 °C/min) to a final temperature of around 280 °C.
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Detector: Flame Ionization Detector (FID) or Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method would be appropriate for the analysis of this compound.
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Column: C18 stationary phase (e.g., 4.6 mm x 250 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water.
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at a wavelength determined by the UV spectrum of the compound (likely in the 220-280 nm range).
Reactivity and Applications
2,3-Dichloro-5-(chloromethyl)pyridine is a versatile intermediate due to its multiple reactive sites. The chloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. The chlorine atoms on the pyridine ring can also undergo nucleophilic aromatic substitution, although this typically requires more forcing conditions.
Its primary application is as a building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. It serves as a key precursor for the synthesis of 2,3-dichloro-5-(trichloromethyl)pyridine, which is then often converted to 2,3-dichloro-5-(trifluoromethyl)pyridine, an important intermediate for several pesticides.
